molecular formula C9H8N2O3S B2408218 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-02-3

4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2408218
CAS No.: 185011-02-3
M. Wt: 224.23
InChI Key: CWLCWCVGUKQIMN-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl functional group . They are used in various fields, including medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of phenylsulfonyl compounds often involves the reaction of a phenyl group with a sulfonyl group . The exact method can vary depending on the specific compounds being used.


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various chemical reactions. For example, they can undergo desulfitative functionalizations, which involve the breaking of a carbon-sulfur bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfonyl compounds can vary depending on their specific structure. For example, some phenylsulfonyl compounds are solid at room temperature .

Scientific Research Applications

Antibacterial and Analgesic Activity

4-(Phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has been utilized in synthesizing compounds with notable antibacterial and analgesic properties. For instance, Rajesha et al. (2011) described the synthesis of compounds including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, which exhibited significant antibacterial activity against various bacteria and analgesic activity in mice (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Catalysis and Synthesis

This chemical is also involved in catalytic processes and synthesis of other compounds. Zolfigol et al. (2013) utilized a related compound, 1,3-disulfonic acid imidazolium hydrogen sulfate, in the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles (Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).

Selective Epoxidation

Baeckvall et al. (1993) demonstrated the use of 2-(phenylsulfonyl) 1,3-dienes for selective epoxidation, providing a method for preparing monoepoxides from 1,3-dienes (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).

Synthesis of Fluorinated Compounds

Ranjbar‐Karimi et al. (2015) explored the reaction of 4-phenylsulfonyl tetrafluoropyridine with various nucleophiles, including amino-imidazole, contributing to the synthesis of fluorinated thiazolopyridine (Ranjbar‐Karimi, Danesteh, & Beiki-Shoraki, 2015).

Nonpeptide Inhibitors

Niwata et al. (1997) synthesized and evaluated 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as nonpeptide inhibitors for human heart chymase, revealing significant inhibitory activity (Niwata, Fukami, Sumida, Ito, Kakutani, Saitoh, Suzuki, Imoto, Shibata, Imajo, Kiso, Tanaka, Nakazato, Ishihara, Takai, Yamamoto, Shiota, Miyazaki, Okunishi, Kinoshita, Urata, & Arakawa, 1997).

Structure and Interaction Studies

The structure and interactions of compounds involving this compound have been extensively studied. For example, Crozet et al. (2002) analyzed the structure and stabilizing interactions in compounds containing the phenylsulfonyl group (Crozet, Vanelle, Giorgi, & Gellis, 2002).

Antimicrobial Evaluation

Amani M. R. Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, which showed promising antimicrobial activity, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

The mechanism of action of phenylsulfonyl compounds can vary depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with phenylsulfonyl compounds can vary depending on their specific structure. Some phenylsulfonyl compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions of research on phenylsulfonyl compounds could involve developing new synthetic methods, exploring new reactions, and investigating their potential applications in various fields .

Properties

IUPAC Name

4-(benzenesulfonyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-9-10-6-8(11-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLCWCVGUKQIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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